molecular formula C24H35N5O10 B12560695 L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid CAS No. 157262-79-8

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid

Cat. No.: B12560695
CAS No.: 157262-79-8
M. Wt: 553.6 g/mol
InChI Key: YEWOAHFBIVHKPO-DTDKCHBMSA-N
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Description

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid is a complex peptide composed of five amino acids: tyrosine, isoleucine, glycine, serine, and aspartic acid. This compound is known for its intricate structure, which includes multiple functional groups such as carboxylic acids, amides, and hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Deprotection of the amino group: of the growing peptide chain using trifluoroacetic acid (TFA) or similar reagents.

    Coupling reaction: to form the peptide bond under mild conditions to prevent racemization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-glutamic acid
  • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-alanine
  • L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-phenylalanine

Uniqueness

L-Tyrosyl-L-isoleucylglycyl-L-seryl-L-aspartic acid is unique due to the presence of aspartic acid, which introduces an additional carboxylic acid group. This feature can influence the compound’s solubility, reactivity, and interaction with biological targets, distinguishing it from other similar peptides .

Properties

CAS No.

157262-79-8

Molecular Formula

C24H35N5O10

Molecular Weight

553.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid

InChI

InChI=1S/C24H35N5O10/c1-3-12(2)20(29-21(35)15(25)8-13-4-6-14(31)7-5-13)23(37)26-10-18(32)27-17(11-30)22(36)28-16(24(38)39)9-19(33)34/h4-7,12,15-17,20,30-31H,3,8-11,25H2,1-2H3,(H,26,37)(H,27,32)(H,28,36)(H,29,35)(H,33,34)(H,38,39)/t12-,15-,16-,17-,20-/m0/s1

InChI Key

YEWOAHFBIVHKPO-DTDKCHBMSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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